

Technical Guide Template: Compound X (CAS XXXXXX-XX-X)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert</i> -Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Compound Name:	
Cat. No.:	B178305

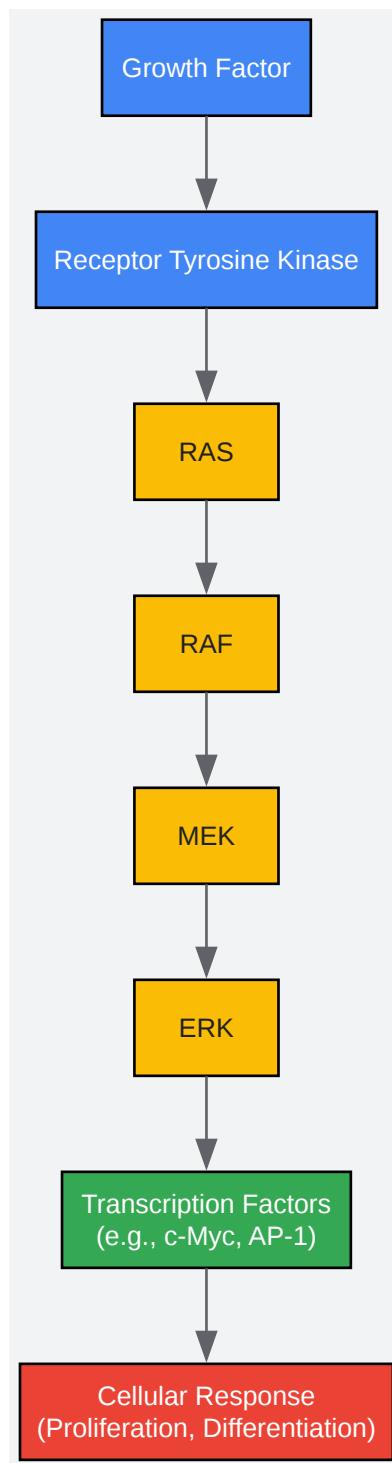
[Get Quote](#)

Core Physical and Chemical Properties

This section would typically present key physicochemical data in a clear, tabular format to allow for easy reference and comparison.

Property	Value	Units
Molecular Formula	C_x_H_y_N_z_O_a_	
Molecular Weight	g/mol	
Appearance		
Melting Point	°C	
Boiling Point	°C	
Solubility in Water	mg/mL	
Solubility in DMSO	mg/mL	
pKa		
LogP		
Chemical Structure	(Image of the 2D or 3D chemical structure)	

Spectroscopic and Analytical Data


A summary of key analytical data that confirms the identity and purity of the compound would be included here.

Technique	Data Summary
¹ H NMR	(List of key chemical shifts and couplings)
¹³ C NMR	(List of key chemical shifts)
Mass Spec	(Molecular ion peak and fragmentation pattern)
HPLC	(Retention time and purity)

Biological Activity and Signaling Pathways

This section would describe the known biological effects of the compound and the signaling pathways it modulates.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in drug development.

[Click to download full resolution via product page](#)

A simplified diagram of the MAPK/ERK signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Objective: To determine the inhibitory activity of Compound X against a specific kinase.

Materials:

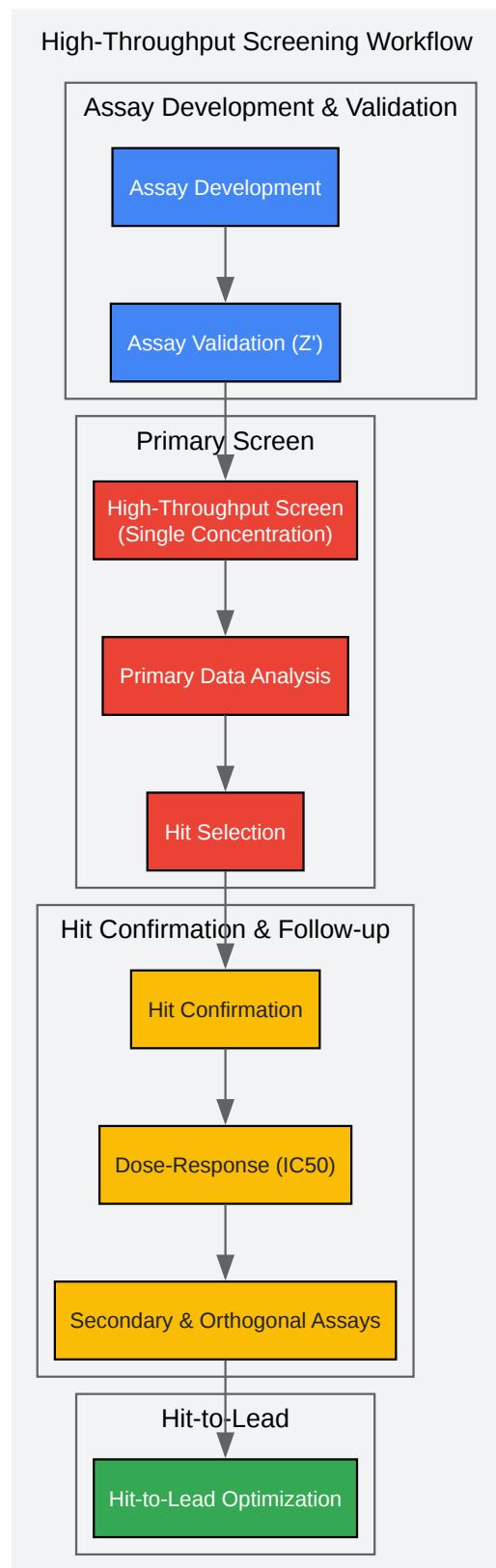
- Recombinant human kinase
- ATP
- Kinase substrate (peptide or protein)
- Compound X (in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

- Prepare a serial dilution of Compound X in DMSO.
- In a 384-well plate, add 5 µL of kinase buffer.
- Add 50 nL of the diluted Compound X to the appropriate wells.
- Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
- Initiate the reaction by adding 5 µL of ATP solution.
- Incubate the plate at room temperature for 1 hour.
- Stop the reaction and detect the signal according to the manufacturer's protocol for the detection reagent.
- Calculate the IC₅₀ value from the dose-response curve.

Objective: To assess the effect of Compound X on the viability of a cancer cell line.

Materials:


- Human cancer cell line (e.g., A549)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Compound X (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Treat the cells with a serial dilution of Compound X.
- Incubate the plate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Determine the GI_{50} (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify hit compounds.

[Click to download full resolution via product page](#)

A flowchart of a typical high-throughput screening process.

- To cite this document: BenchChem. [Technical Guide Template: Compound X (CAS XXXXXX-XX-X)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178305#cas-161157-50-2-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com